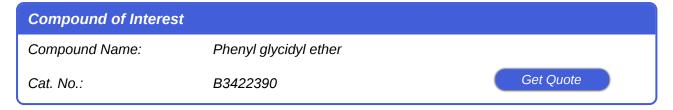


# Spectroscopic Data of Phenyl Glycidyl Ether: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **phenyl glycidyl ether**, a key intermediate in organic synthesis and a component in epoxy resin formulations. The following sections detail its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **phenyl glycidyl ether**.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Phenyl Glycidyl Ether** 



Chemical Shift (δ) ppm	Multiplicity	Assignment
7.35 - 7.25	m	Ar-H (meta)
7.00 - 6.90	m	Ar-H (para, ortho)
4.23	dd	-O-CH <sub>2</sub> - (from epoxide)
3.95	dd	-O-CH <sub>2</sub> - (from epoxide)
3.35	m	-CH- (from epoxide)
2.90	dd	-CH2- (oxirane ring)
2.75	dd	-CH <sub>2</sub> - (oxirane ring)

Solvent: CDCl<sub>3</sub>. Data sourced from multiple publicly available spectra. Chemical shifts and multiplicities may vary slightly depending on the solvent and experimental conditions.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data for Phenyl Glycidyl Ether

Chemical Shift (δ) ppm	Assignment	
158.5	Ar-C-O	
129.5	Ar-CH (meta)	
121.2	Ar-CH (para)	
114.6	Ar-CH (ortho)	
68.8	-O-CH <sub>2</sub> -	
50.1	-CH- (epoxide)	
44.6	-CH <sub>2</sub> - (oxirane ring)	

Solvent:  $CDCl_3$ . Data sourced from ChemicalBook.[1]

## Fourier-Transform Infrared (FTIR) Spectroscopy



Table 3: FTIR Spectroscopic Data for Phenyl Glycidyl Ether

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment	
3060 - 3040	C-H stretch (aromatic)	
2990 - 2920	C-H stretch (aliphatic)	
1600, 1490	C=C stretch (aromatic ring)	
1245	C-O-C stretch (aryl ether)	
915, 840	C-O stretch (epoxide ring)	

Data represents typical absorption bands for **phenyl glycidyl ether**.

## **Mass Spectrometry (MS)**

Table 4: Mass Spectrometry Data for Phenyl Glycidyl Ether

m/z	lon	Relative Intensity
150	[M]+	High
94	[M - C <sub>3</sub> H <sub>4</sub> O] <sup>+</sup>	High
77	[C <sub>6</sub> H₅] <sup>+</sup>	Medium
57	[C₃H₅O] <sup>+</sup>	Medium

Ionization Method: Electron Ionization (EI). Data sourced from PubChem.[2]

## **Experimental Protocols**

The following sections provide detailed methodologies for the acquisition of spectroscopic data for **phenyl glycidyl ether**.

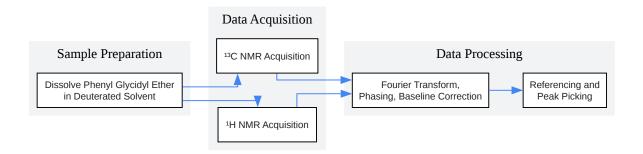
## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Protocol for <sup>1</sup>H and <sup>13</sup>C NMR Analysis:



- Sample Preparation: Prepare a solution of phenyl glycidyl ether in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.
- · Instrument Setup:
  - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  - Tune and shim the instrument to ensure a homogeneous magnetic field.
  - Set the appropriate spectral width and acquisition time for both <sup>1</sup>H and <sup>13</sup>C experiments.
- ¹H NMR Acquisition:
  - Acquire the spectrum using a standard pulse sequence.
  - Set the number of scans to 8 or 16 for a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum with proton decoupling.
  - Increase the number of scans (e.g., 128 or more) to compensate for the low natural abundance of <sup>13</sup>C.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase the resulting spectrum and perform baseline correction.
  - Reference the spectrum using the residual solvent peak (e.g., CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).
  - Integrate the peaks in the <sup>1</sup>H spectrum and pick the peaks in both spectra.





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#### NMR Experimental Workflow

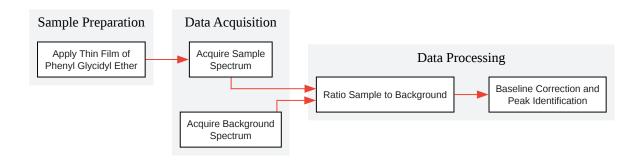
## Fourier-Transform Infrared (FTIR) Spectroscopy

#### Protocol for FTIR Analysis:

- Sample Preparation: As phenyl glycidyl ether is a liquid, it can be analyzed directly as a thin film.
- Instrument Setup:
  - Use an FTIR spectrometer equipped with an appropriate sampling accessory (e.g., attenuated total reflectance - ATR, or salt plates for transmission).
  - Record a background spectrum of the empty accessory to subtract atmospheric and instrumental interferences.
- Data Acquisition:
  - Apply a small drop of phenyl glycidyl ether onto the ATR crystal or between two salt plates (e.g., NaCl or KBr).
  - Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm<sup>-1</sup>).
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.



- · Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
  - Perform baseline correction if necessary.
  - Identify and label the characteristic absorption peaks.



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FTIR Experimental Workflow

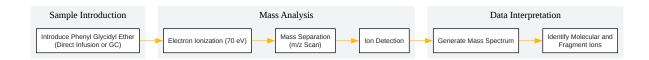
## Mass Spectrometry (MS)

Protocol for Mass Spectrometry Analysis:

- Sample Introduction: Introduce a small amount of phenyl glycidyl ether into the mass spectrometer. For a volatile liquid, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is suitable.
- Ionization:
  - Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns useful for structural elucidation.
- Mass Analysis:



- Scan a mass-to-charge (m/z) range appropriate for the molecular weight of phenyl glycidyl ether (e.g., m/z 40-200).
- Data Acquisition and Interpretation:
  - The mass spectrometer will detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.
  - Identify the molecular ion peak ([M]+) and major fragment ions.
  - Propose fragmentation pathways to explain the observed fragment ions.



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### References

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- 2. Phenyl glycidyl ether | C9H10O2 | CID 31217 PubChem [pubchem.ncbi.nlm.nih.gov]
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